molecular formula C7H7N5O3S B7882940 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid

2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B7882940
M. Wt: 241.23 g/mol
InChI Key: ZBHPLZHLBZHZAS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features both a thiazolidine and a triazole ring. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-halo acid under basic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Final Coupling: The final step involves coupling the triazole and thiazolidine rings through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohol derivatives.

    Substitution: Products vary depending on the nucleophile used but generally result in modified thiazolidine or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. Its dual-ring structure allows it to target multiple pathways, making it a versatile candidate for drug design.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    1,2,4-Triazole: Widely studied for its antifungal and antimicrobial activities.

    Thiazole: Known for its presence in various bioactive molecules, including vitamins and antibiotics.

Uniqueness

2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid is unique due to its combined thiazolidine and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3S/c13-5-2-16-7(12(5)1-6(14)15)10-11-3-8-9-4-11/h3-4H,1-2H2,(H,14,15)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPLZHLBZHZAS-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N/N2C=NN=C2)/S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.